molecular formula C9H17FN2O4S B2582653 Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate CAS No. 2287300-70-1

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate

Cat. No.: B2582653
CAS No.: 2287300-70-1
M. Wt: 268.3
InChI Key: WNZNXVGFNRGAJC-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate is a carbamate derivative featuring a fluorosulfonyl-substituted azetidine ring. The tert-butyl carbamate group (Boc) acts as a protective moiety for amines, while the fluorosulfonyl (-SO₂F) group introduces strong electron-withdrawing and reactive characteristics.

Properties

IUPAC Name

tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-7-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZNXVGFNRGAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl azetidine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfonamides.

Scientific Research Applications

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s key structural elements are the azetidine ring and fluorosulfonyl group. Comparisons with similar compounds include:

Compound Name Core Structure Substituent/Modification Key Features
Target Compound Azetidine 1-Fluorosulfonyl, Boc-protected methyl Reactive fluorosulfonyl group; strained 4-membered ring
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (Ev13) Aliphatic chain Chlorosulfonyl Chlorosulfonyl as a leaving group; linear backbone
tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (Ev2-42h) Aromatic + Thiazole 3-Fluoro, 4-methylthiazole Thiazole enhances π-π stacking; higher synthetic yield (77%)
tert-Butyl N-(3-fluorocyclohexyl)carbamate (Ev11) Cyclohexane 3-Fluoro Increased lipophilicity; reduced ring strain
tert-Butyl N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate (Ev14) Cyclobutane Fluorocyclobutyl, aminomethyl Cyclobutane strain; potential for hydrogen bonding

Key Observations :

  • Reactivity: The fluorosulfonyl group in the target compound offers superior leaving-group ability compared to chlorosulfonyl (Ev13) or non-sulfonyl analogs, enabling nucleophilic substitutions .
  • Heterocycles : Thiazole-containing analogs (Ev2-42h) exhibit higher yields (up to 77%) and may have enhanced bioactivity due to aromatic interactions .
Physicochemical Properties
  • Solubility : Thiazole-containing derivatives (Ev2) are likely more soluble in polar solvents due to aromatic heterocycles, whereas fluorocyclohexyl analogs (Ev11) are more lipophilic .
  • Stability : Fluorosulfonyl groups are hydrolytically sensitive compared to stable Boc-protected amines (e.g., Ev14), necessitating anhydrous handling .
  • Melting Points : Thiazole derivatives (Ev2-42h) are solids (e.g., 42h: yellow solid), while aliphatic sulfonates (Ev13) are oils .

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